3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
Description
3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a 4-(methylthio)phenyl group at position 3, a p-tolyl group at position 1, and a carbaldehyde moiety at position 2. The methylthio (SCH₃) substituent confers moderate electron-donating properties and enhanced lipophilicity compared to other substituents like methoxy or hydroxy groups.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJJYANFJOHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)SC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-90-1 | |
| Record name | 1-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 4-methylthioacetophenone with hydrazine hydrate under reflux conditions yields the corresponding pyrazole derivative.
Formylation: The formylation of the pyrazole ring can be achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of the pyrazole derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Aldehyde Group Reactions
The -CHO group serves as the primary reactive site, participating in nucleophilic additions and condensation reactions.
Condensation with Active Methylene Compounds
Reacts with malononitrile or ethyl cyanoacetate under reflux in ethanol to form α,β-unsaturated nitriles or esters (Knoevenagel condensation). For example:
This reaction produces intermediates for heterocyclic systems like pyridinedicarbonitriles .
Schiff Base Formation
Condenses with amines or hydrazines to form hydrazones and imines. For instance:
Hydrazones derived from semicarbazide or thiosemicarbazide show antitumor activity in vitro .
Reduction
Sodium borohydride reduces the aldehyde to a hydroxymethyl derivative:
Further treatment with thionyl chloride yields chloromethyl analogs for Wittig reactions .
Oxidation
Potassium permanganate oxidizes the aldehyde to a carboxylic acid:
The acid can be esterified or converted to amides for pharmaceutical applications .
Pyrazole Ring Modifications
The heterocyclic ring undergoes electrophilic substitution and cross-coupling reactions.
Pd-Catalyzed Cross-Coupling
The triflate intermediate (from pyrazole-OH and triflic anhydride) participates in Suzuki-Miyaura couplings with aryl boronic acids:
This method introduces diverse aryl groups at the 3-position .
Electrophilic Substitution
The electron-rich pyrazole ring undergoes nitration or halogenation at the 5-position under acidic conditions .
Methylthio Group Reactivity
The -SMe group undergoes oxidation and alkylation.
Oxidation to Sulfone
Hydrogen peroxide in acetic acid converts -SMe to -SOMe:
Sulfone derivatives exhibit enhanced biological activity due to increased polarity.
Alkylation
Reacts with alkyl halides in basic media to form sulfonium salts:
These intermediates are useful in nucleophilic displacement reactions.
Biological Activity Correlations
Derivatives from these reactions show:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of pyrazole-4-carbaldehyde derivatives are heavily influenced by substituents at positions 1, 3, and 3. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., methoxy in , methylthio in the target compound) increase electron density, influencing redox behavior and binding to biological targets.
- Halogenated substituents (e.g., chloro in , fluoro in ) improve lipophilicity and membrane permeability but may reduce aqueous solubility.
Mechanistic Insights :
Physicochemical Properties
- Solubility : Methylthio and halogen substituents increase lipophilicity (logP), favoring membrane penetration but reducing water solubility. Methoxy and hydroxy groups improve solubility but may limit bioavailability .
- Crystallinity : Crystal structures of analogues (e.g., fluorophenyl derivatives) confirm planar pyrazole rings with carbaldehyde groups oriented for intermolecular hydrogen bonding, influencing packing efficiency .
Biological Activity
3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H14N2OS
- SMILES Notation : CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
- InChIKey : KTHOMCBLLKUVDD-UHFFFAOYSA-N
This compound features a pyrazole ring substituted with a methylthio group and a carbaldehyde functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazole carboxamides, some of which showed significant antifungal activity against different strains. The structure of 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde suggests potential efficacy against bacterial and fungal pathogens due to its unique substituents .
Anti-inflammatory Activity
Pyrazole compounds have been recognized for their anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The presence of the methylthio group may enhance this activity by increasing lipophilicity and facilitating better interaction with biological targets .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Recent studies have shown that certain pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds similar to 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde have demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating significant anticancer activity .
Case Study 1: Antimicrobial Activity Assessment
In a controlled study, the antimicrobial efficacy of several pyrazole derivatives was evaluated against Escherichia coli and Staphylococcus aureus. The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, suggesting moderate antibacterial activity. This finding aligns with the general trend observed in pyrazole compounds where structural modifications enhance bioactivity .
Case Study 2: Anti-inflammatory Mechanism
A pharmacological study assessed the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema in rats. The results indicated that compounds similar to 3-(4-(Methylthio)phenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-(4-(methylthio)phenyl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?
The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of precursor pyrazole derivatives. For example:
- Vilsmeier-Haack reaction : Reacting 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled temperature (0–5°C) generates the carbaldehyde moiety .
- Nucleophilic substitution : 5-Chloro-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can react with 4-(methylthio)phenol in dimethyl sulfoxide (DMSO) using K₂CO₃ as a base, followed by reflux and recrystallization (ethanol/DMF mixtures yield high-purity crystals) .
Key factors : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly affect yields (reported 60–85% in optimized protocols) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic/heterocyclic carbons .
- FT-IR : Identify the aldehyde C=O stretch (~1680–1710 cm⁻¹) and methylthio (C–S) vibrations (~650–700 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. How can impurities be minimized during synthesis?
- Recrystallization : Ethanol or DMF/ethanol mixtures (1:2 ratio) are effective for removing unreacted precursors and byproducts .
- Column chromatography : Silica gel with cyclohexane/ethyl acetate (gradient elution) resolves polar impurities .
- Reaction monitoring : TLC (using UV-active plates) or in-situ FT-IR ensures reaction completion before workup .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s structure, and what software is used for refinement?
- Crystallization : Slow evaporation of DMF/ethanol solutions produces diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) are standard tools. Anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···π interactions) should be modeled .
Q. What strategies address contradictory bioactivity data in pyrazole-carbaldehyde derivatives?
- Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., antibacterial assays using Staphylococcus aureus vs. Escherichia coli) to identify species-specific effects .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Crystallographic alignment : Compare the title compound’s structure with inactive analogs to identify critical substituents (e.g., methylthio vs. methoxy groups) .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., HIV protease or bacterial enzymes). Focus on hydrogen bonds between the aldehyde group and active-site residues .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational flexibility .
Q. What experimental designs optimize the compound’s synthetic scalability for structure-activity relationship (SAR) studies?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMSO vs. DMF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify robust conditions .
- Parallel synthesis : Use automated reactors to generate derivatives with modified aryl/heteroaryl groups at the 1- and 3-positions .
- Green chemistry : Substitute DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. How do steric and electronic effects of the methylthio group influence biological activity?
- Steric effects : The bulky 4-(methylthio)phenyl group may hinder binding to shallow enzyme pockets, reducing potency compared to smaller substituents (e.g., 4-chlorophenyl) .
- Electronic effects : The electron-rich sulfur atom enhances resonance stabilization of the pyrazole ring, potentially increasing metabolic stability .
- Comparative studies : Replace the methylthio group with isosteres (e.g., sulfone or sulfonamide) and evaluate changes in logP and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
